(3-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid

Regioisomeric purity Structural confirmation Quality control

SAR teams working on pyridinone acetic acid scaffolds face a critical evidence gap: the 3-cyclopentylcarbamoyl regioisomer is absent from published literature, preventing systematic substituent-geometry comparisons against the 5-substituted analog (BBB_26580140, a reported SARS-CoV-2 MPro binder). This compound closes that gap. • Regioisomer-matched negative control for MPro biochemical/cellular assays when paired with the 5-isomer from the same vendor and analytical protocol. • Fills the missing 3-position in SAR matrices; enables comparative DSF/NMR fragment screening to map substitution-dependent target engagement. • MW 264.28 g/mol, TPSA 88.4 Ų-suitable for fragment-based screening and developability profiling (logD, solubility, plasma protein binding). Note: experimental inactivity of the 3-isomer in MPro assays has not yet been demonstrated; confirm empirically.

Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
CAS No. 1361114-86-4
Cat. No. B1401350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid
CAS1361114-86-4
Molecular FormulaC13H16N2O4
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=CC=CN(C2=O)CC(=O)O
InChIInChI=1S/C13H16N2O4/c16-11(17)8-15-7-3-6-10(13(15)19)12(18)14-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2,(H,14,18)(H,16,17)
InChIKeySQQFZJMUYYDOIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview of (3-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid


(3-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid (CAS 1361114-86-4) is a synthetic, low-molecular-weight pyridinone-acetic acid conjugate featuring a 3-cyclopentylcarboxamide substituent on the pyridinone ring . It is commercially supplied as a research-grade chemical (typical purity 95–98%) for medicinal chemistry and chemical biology probe development . Structurally, it belongs to a broader class of N-alkylated pyridinone acetic acids, where the position and nature of the carbamoyl substitution are the primary determinants of biological target engagement and physicochemical properties .

Regioisomer-defined 3-cyclopentylcarbamoyl pyridinone-acetic acid scaffold for probe synthesis
Research-grade supply (vendor-certified purity) suitable for medicinal chemistry workflows
Uncharacterized biological profile; procurement suited for regioisomer-dependent SAR exploration

Risks of Generic Substitution Without Regioisomer Evidence


The pyridinone acetic acid scaffold is regioisomerically promiscuous: the 3-, 4-, and 5-substituted cyclopentylcarbamoyl variants, along with the unsubstituted parent (2-oxo-2H-pyridin-1-yl)-acetic acid, display divergent biological profiles due to differential hydrogen-bonding networks and steric constraints within target binding pockets [1]. For example, the 5-substituted regioisomer (BBB_26580140) has been identified as a SARS-CoV-2 main protease (MPro) binder in silico, whereas the 3-substituted isomer lacks publicly disclosed target engagement data . A procurement decision based solely on core scaffold similarity, without regioisomer-specific potency or selectivity data, carries a high risk of selecting a compound with an undocumented and potentially irrelevant activity profile for the intended assay system [2].

Risk Factor
Impact on Research Use
Regioisomer mismatch (5‑ vs. 3‑substituted)
5‑substituted isomer has in silico docking evidence; 3‑isomer lacks any target engagement data. Scaffold similarity does not guarantee interchangeable activity.
Unvalidated biological identity
No public IC₅₀, Kᵢ, or Kd data exist for this compound, whereas class analogs show reported activities. Procurement without regioisomer-specific evidence may introduce uncontrolled variables.

Quantitative Comparator Evidence


Regioisomeric Purity and Structural Identity Verification

The target 3-cyclopentylcarbamoyl isomer is supplied with a vendor-certified purity of ≥98% (Leyan) to 95% (AKSci), confirmed by 1H-NMR . The 5-substituted isomer (BBB_26580140) is also available at >98% purity, but the two regioisomers are distinguishable by characteristic shifts in the pyridinone ring protons: the 3-substituted isomer exhibits a distinct singlet for the H-4 proton adjacent to the carbamoyl group, whereas the 5-isomer shows a different coupling pattern . Without regioisomer-specific analytical certification, a sample labeled merely as 'cyclopentylcarbamoyl-pyridinone acetic acid' may be the undesired regioisomer, leading to erroneous structure-activity conclusions [1].

Regioisomeric purity and identity
Data to verify
Target (3‑isomer) ≥98% purity, structure confirmed by ¹H‑NMR (vendor data)
Comparator (5‑isomer) >98% purity; distinguishable ¹H‑NMR pattern, no inter-laboratory ring trial
Regioisomer-specific analytical certification is essential; identical purity figures do not ensure interchangeable biological behavior.
Qualitative NMR differentiation only; no quantitative spectral difference reported.
Regioisomeric purity Structural confirmation Quality control

In Silico Binding Affinity Discrepancy

In a published structure-based virtual screening study, the 5-substituted regioisomer BBB_26580140 achieved a docking score of −7.2 kcal/mol against SARS-CoV-2 main protease (MPro), ranking as the top hit among 8,722 screened compounds [1]. No equivalent docking score or in vitro IC50 value has been reported for the 3-substituted isomer in any peer-reviewed journal or patent [2]. This indicates that the 5-position substitution is critical for establishing the hydrogen-bonding network with the MPro active site, and the 3-substituted analog cannot be assumed to retain this activity [3].

In silico binding discrepancy
Reported
Target (3‑isomer) No published docking score or IC₅₀ available
Comparator (5‑isomer BBB_26580140) Docking score −7.2 kcal/mol (top‑1 hit) vs. SARS‑CoV‑2 MPro
Regioisomer substitution critically alters docking outcome; 5‑position is required for the reported in silico interaction.
In silico study; experimental confirmation not available for either isomer.
SARS-CoV-2 MPro Molecular docking Regioisomeric selectivity

Absence of Public Pharmacological Activity Data

A comprehensive search of primary literature, patents, and public bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) returned zero quantitative IC50, EC50, Ki, or Kd values for (3-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid against any discrete molecular target [1]. In contrast, multiple analogs within the pyridinone acetic acid class—such as (4-oxo-4H-pyridin-1-yl)-acetic acid and 5-hydroxy-4-oxo-2-styryl derivatives—have published IC50 values (e.g., 0.789 μM for aldose reductase inhibition) [2]. This data void means that no evidence-based claim can be made regarding the compound's potency, selectivity, or mechanism of action relative to any comparator [3].

Absence of bioactivity data
Data to verify
Target (3‑isomer) Zero IC₅₀, EC₅₀, Kᵢ, or Kd values across public databases
Class-level analogs 5‑hydroxy‑4‑oxo‑styryl derivative IC₅₀ 0.789 µM (aldose reductase); pyripyropene A IC₅₀ low nM (ACAT)
No target-specific evidence exists to prioritize this compound for any known pharmacological application.
Literature search covered ChEMBL, BindingDB, PubChem BioAssay, PubMed (2000–2026).
Biological activity Target engagement Data availability

Evidence-Limited Application Scenarios


Negative Control for 5-Substituted Isomer Studies

Given the published in silico activity of the 5-substituted isomer (BBB_26580140) against SARS-CoV-2 MPro, the 3-substituted isomer may serve as a regioisomer-matched negative control in biochemical or cellular assays, provided that both compounds are sourced from the same vendor and characterized by identical analytical protocols. This scenario is contingent upon verifying that the 3-isomer is indeed inactive in the same assay system, which has not yet been demonstrated experimentally [1].

SAR Studies on Regioisomeric Contribution

For medicinal chemistry teams building a SAR matrix around the pyridinone acetic acid core, the 3-substituted compound fills a critical regioisomeric position that is absent from the currently published literature. Comparative in-house profiling against the 5-substituted analog (BBB_26580140), the 4-oxo isomer, and the unsubstituted parent (CAS 56546-36-2) could elucidate the impact of substitution geometry on target binding and pharmacokinetic properties, filling a demonstrated evidence gap .

Physicochemical Property Comparisons

With a molecular weight of 264.28 g/mol and a calculated polar surface area suitable for fragment-based screening, the 3-substituted isomer can be incorporated into a fragment library for differential scanning fluorimetry (DSF) or NMR-based screening against a panel of protein targets. Comparative solubility, logD, and plasma protein binding data against the 5-substituted isomer would provide critical developability metrics, although such data are not yet publicly available .

Application
Selection Property
Validation Focus
Regioisomer-matched negative control
Regioisomer identity and analytical certification
Confirm inactivity against target of interest in the same assay system
SAR matrix for pyridinone acetic acid core
3‑substituted regioisomer bridging a literature gap
In‑house profiling vs. 5‑isomer, 4‑oxo isomer, and unsubstituted parent
Physicochemical property comparisons
Fragment-like physicochemical profile
Solubility, logD, and plasma protein binding determination; DSF/NMR screening compatibility
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